Lamotrigine N2-glucuronide

Description

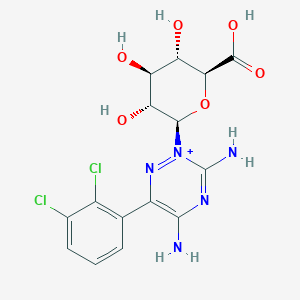

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVMENHZPOWVGO-XPORZQOISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N5O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158073 | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-19-7, 135288-68-5 | |

| Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine N2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N2-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Lamotrigine N2-glucuronide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, a phenyltriazine derivative, is a widely used anti-epileptic drug for the treatment of various seizure types and as a mood stabilizer in bipolar disorder.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway for lamotrigine is glucuronidation, leading to the formation of several metabolites, the most abundant of which is Lamotrigine N2-glucuronide.[2][3] This quaternary ammonium-linked glucuronide is generally considered pharmacologically inactive and is readily excreted in the urine.[2][4]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies for its characterization and quantification. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals involved in the study of lamotrigine metabolism and its clinical implications.

Chemical Identity and Physicochemical Properties

This compound is the major metabolite of lamotrigine, formed by the enzymatic conjugation of glucuronic acid to the N2-position of the triazine ring.[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,5-diamino-2-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium | [5] |

| CAS Number | 133310-19-7 | [5] |

| Molecular Formula | C₁₅H₁₆Cl₂N₅O₆ | |

| Molecular Weight | 433.22 g/mol | [5] |

| Appearance | Off-White Solid | [6] |

| Melting Point | >180°C (with decomposition) | [6] |

| Solubility | Soluble in Methanol and Water | |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere |

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, based on the synthesis of other N-glucuronides, a plausible synthetic route can be proposed. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and can be adapted for N-glucuronidation.

Proposed Synthetic Approach (Koenigs-Knorr Reaction):

The synthesis would likely involve the reaction of lamotrigine with a protected glucuronic acid donor, such as a glucuronyl bromide or acetate, in the presence of a promoter.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of the glucuronic acid donor must be protected to prevent side reactions. Acetyl or benzyl groups are commonly used for the hydroxyls, and the carboxyl group is often protected as a methyl ester.

-

Promoter: A heavy metal salt, such as silver carbonate or mercury(II) cyanide, is typically used to activate the glucuronyl donor.

-

Stereoselectivity: The Koenigs-Knorr reaction can yield a mixture of α and β anomers. The stereochemical outcome is influenced by the protecting groups on the glucuronyl donor and the reaction conditions. Anchimeric assistance from a C2-acetyl group typically favors the formation of the 1,2-trans-glycoside (the β-anomer).

-

Deprotection: The final step involves the removal of the protecting groups to yield the final product. This is usually achieved by base-catalyzed hydrolysis (e.g., with sodium methoxide) for acetyl groups and hydrogenolysis for benzyl groups.

Note: The synthesis of N-glucuronides can be challenging due to the nucleophilicity of the nitrogen atom and potential side reactions. The development of a robust and high-yielding synthesis of this compound would require careful optimization of reaction conditions.

Metabolic Pathway: N2-Glucuronidation of Lamotrigine

The primary route of lamotrigine metabolism in humans is direct N-glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.

Enzymes Involved:

-

UGT1A4: This is the main enzyme responsible for the N2-glucuronidation of lamotrigine.[7]

-

UGT2B7: This enzyme also contributes to the formation of this compound.[8]

The formation of this compound follows Michaelis-Menten kinetics.[8] The process involves the transfer of a glucuronic acid moiety from the activated donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the N2-position of the triazine ring of lamotrigine.

Caption: Enzymatic formation of this compound.

Spectroscopic Characterization

Detailed spectroscopic data, particularly high-resolution NMR, are essential for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the dichlorophenyl ring, the anomeric proton of the glucuronic acid moiety (typically a doublet in the region of 5-6 ppm), and other protons of the sugar ring.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the lamotrigine core and the glucuronic acid moiety, including the characteristic signal for the carboxyl carbon.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for the identification and quantification of this compound in biological matrices.

-

Molecular Ion: In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at m/z 432.0472.[9]

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions. A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the protonated aglycone (lamotrigine) at m/z 256.0151.[9][10] Other characteristic fragment ions from the glucuronide moiety itself can also be observed, such as m/z 175 and 113 in negative ion mode.[11]

Table 2: Key Mass Spectral Data for this compound

| Ion | m/z (Positive Mode) | Description | Source(s) |

| [M+H]⁺ | 432.0472 | Protonated molecular ion | [9] |

| [M-Glucuronic Acid+H]⁺ | 256.0151 | Protonated lamotrigine (aglycone) | [10] |

Analytical Methodologies

The quantification of this compound in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The most widely used analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on published methods.[10]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (m/z 432.0) to a specific product ion (e.g., m/z 256.0) is monitored.[10]

-

3. Data Analysis:

-

The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Caption: Workflow for the quantification of this compound in plasma.

Pharmacological and Toxicological Profile

Pharmacological Activity:

This compound is widely considered to be a pharmacologically inactive metabolite.[2] The addition of the bulky and polar glucuronic acid moiety significantly alters the physicochemical properties of the parent drug, preventing it from crossing the blood-brain barrier and interacting with its neuronal targets.

Toxicology:

The glucuronidation of lamotrigine is a detoxification pathway, converting the lipophilic parent drug into a more water-soluble and readily excretable compound. As such, this compound is considered to be non-toxic. The toxicity associated with lamotrigine is primarily attributed to the parent drug itself, with potential adverse effects including skin rash, dizziness, and ataxia.

Stability

This compound is a relatively stable metabolite under typical laboratory and physiological conditions. However, as a quaternary ammonium-linked glucuronide, it can be susceptible to hydrolysis, particularly under certain pH conditions.

-

In Plasma: Studies have shown that this compound is stable in human plasma at room temperature for at least 8 hours and for extended periods when stored at -80°C.[2][10] It is also stable through multiple freeze-thaw cycles.[10]

-

pH Stability: While generally stable, N-glucuronides can undergo hydrolysis, especially under acidic or basic conditions, to regenerate the parent drug. This should be a consideration during sample collection, processing, and storage.

Conclusion

References

- Glucuronidation of drugs.

- Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic p

- [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed.

- Scheme 18 Characteristic fragmentation of glucuronides in negative...

- Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry.

- Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. Semantic Scholar.

- Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants.

- Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. PubMed.

- Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx.

- Case Files of the University of California San Francisco Medical Toxicology Fellowship: Lamotrigine Toxicity. NIH.

- Analysis of Lamotrigine and its Glucuronide Metabolite in Water by Liquid Chromatography/ Quadrupole Time-of-Flight Mass Spe. Gilson.

- Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants.

- Buy this compound | 133310-19-7. Sarchem Labs.

- Lamotrigine. Wikipedia.

- Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica.

- Lamotrigine. Wikipedia.

- ENVIRONMENTAL ASSESSMENT.

- Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chrom

- Isolation and characterization of a novel quaternary ammonium-linked glucuronide of lamotrigine. ClinPGx.

- (PDF) In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction.

- In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. PubMed.

- (PDF) Development &Validation of a Stability-indicating HPLC Method for Analysis of Lamotrigine in bulk drug & formulations,.

- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. NIH.

- Analysis of Lamotrigine and its Glucuronide Metabolite in Water by Liquid Chromatography/ Quadrupole Time-of-Flight Mass Spe. Gilson.

- UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. PubMed.

- This compound. Axios Research.

- In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes. PubMed.

- Determination of lamotrigine and its metabolites in human plasma by liquid chrom

- Structures of lamotrigine and this compound.

- This compound.

- This compound | 133310-19-7. ChemicalBook.

- (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.

- This compound CAS#: 133310-19-7. ChemicalBook.

- glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface W

- 3,5-Diamino-6-(2,3-dichlorophenyl)-2-beta-D-glucopyranuronosyl-1,2,4-triazinium. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolite Lamotrigine-N(2)-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Case Files of the University of California San Francisco Medical Toxicology Fellowship: Lamotrigine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Lamotrigine N2-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine, an anticonvulsant drug, is primarily metabolized in humans via N-glucuronidation to form Lamotrigine N2-glucuronide, its major inactive metabolite.[1] The availability of pure this compound is crucial for a variety of applications in drug development, including its use as a reference standard in metabolic studies, for the quantitative analysis of patient samples, and in toxicological assessments. This guide provides a comprehensive overview of the synthesis and purification of this compound, detailing both enzymatic and chemical approaches. It is designed to equip researchers and scientists with the necessary knowledge to produce and isolate this important metabolite with high purity.

Introduction: The Significance of this compound

Lamotrigine is a phenyltriazine derivative widely used in the treatment of epilepsy and bipolar disorder.[2] Its elimination from the body is predominantly mediated by hepatic metabolism, with the primary route being glucuronidation.[3] The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) is the main catalyst for the formation of this compound, with UGT2B7 also contributing to a lesser extent.[4][5] This metabolic pathway involves the covalent attachment of a glucuronic acid moiety to the N2-position of the triazine ring of Lamotrigine, resulting in a more water-soluble compound that can be readily excreted in the urine.[3][6]

Given its central role in Lamotrigine's pharmacokinetics, the ability to synthesize and purify this compound is of significant scientific and clinical interest. Access to a pure standard of this metabolite is essential for:

-

Pharmacokinetic and Drug-Drug Interaction Studies: To accurately quantify the metabolite in biological matrices and understand the factors influencing its formation and elimination.[7]

-

Clinical Monitoring: To investigate the relationship between metabolite levels and clinical outcomes or adverse effects.

-

In Vitro Research: To study the activity of specific UGT isoforms and to screen for potential inhibitors or inducers of Lamotrigine metabolism.[4][8]

Synthesis of this compound: A Tale of Two Approaches

The synthesis of drug glucuronides can be broadly categorized into two main strategies: enzymatic synthesis and chemical synthesis.[9][10] Each approach offers distinct advantages and is suited for different research and development needs.

Enzymatic Synthesis: Mimicking Nature's Pathway

Enzymatic synthesis leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs) to conjugate Lamotrigine with glucuronic acid, mirroring the in vivo metabolic process.[11] This method is highly specific and typically yields the correct stereoisomer of the glucuronide.

The reaction involves the transfer of glucuronic acid from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the Lamotrigine substrate, catalyzed by a UGT enzyme.[6]

Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes or Recombinant UGTs

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the following components:

-

Lamotrigine (substrate) dissolved in a suitable solvent (e.g., methanol or DMSO, final concentration typically in the µM to mM range).

-

Human liver microsomes (HLMs) or recombinant UGT1A4 or UGT2B7 supersomes (as the enzyme source).

-

UDPGA (co-substrate).

-

Magnesium chloride (MgCl₂), which is often required for optimal UGT activity.

-

A suitable buffer to maintain pH (e.g., phosphate buffer, pH 7.4).

-

Alamethicin (a pore-forming agent to disrupt the microsomal membrane and improve UDPGA access to the enzyme).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound, for subsequent purification and analysis.

Causality Behind Experimental Choices:

-

Enzyme Source: HLMs provide a mixture of UGTs and other drug-metabolizing enzymes, offering a more physiologically relevant system. Recombinant UGTs, on the other hand, allow for the investigation of a specific enzyme's contribution to the glucuronidation of Lamotrigine.[4][5]

-

Alamethicin: The active site of UGTs is located within the lumen of the endoplasmic reticulum. Alamethicin is used to permeabilize the microsomal vesicles, ensuring that UDPGA can reach the enzyme's active site.

-

Reaction Termination: The addition of a cold organic solvent serves to halt the enzymatic reaction and to precipitate proteins that could interfere with downstream analysis.

Chemical Synthesis: Scalability and Control

Chemical synthesis provides a route to produce larger quantities of this compound, which can be advantageous for extensive preclinical or clinical studies.[12] The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, including the synthesis of glucuronides.[9]

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide (the glucuronic acid derivative) with an alcohol or, in this case, a nucleophilic nitrogen on the Lamotrigine molecule, in the presence of a promoter.

Generalized Protocol for Chemical Synthesis (Koenigs-Knorr Method)

-

Protection of Lamotrigine: The amino groups of Lamotrigine may need to be selectively protected to ensure that the glucuronic acid moiety is attached to the desired N2-position.

-

Activation of Glucuronic Acid: A protected glucuronic acid derivative is converted into a glycosyl halide (e.g., a bromide or chloride) to make it a good electrophile.

-

Coupling Reaction: The activated glucuronic acid derivative is reacted with the protected Lamotrigine in the presence of a promoter, such as a silver or mercury salt, to facilitate the formation of the N-glucuronide bond.

-

Deprotection: The protecting groups on both the Lamotrigine and glucuronic acid moieties are removed to yield the final this compound.

-

Purification: The crude product is purified using chromatographic techniques to remove unreacted starting materials, byproducts, and isomers.

Causality Behind Experimental Choices:

-

Protecting Groups: The use of protecting groups is a fundamental concept in organic synthesis to ensure regioselectivity. Without them, the glucuronic acid could react with other nucleophilic sites on the Lamotrigine molecule.

-

Glycosyl Halide: The halogen at the anomeric position of the glucuronic acid derivative is a good leaving group, making the anomeric carbon susceptible to nucleophilic attack by the nitrogen atom of Lamotrigine.

-

Promoter: The promoter, typically a heavy metal salt, assists in the departure of the halide leaving group, thereby activating the glycosyl donor for the coupling reaction.

Purification: Isolating the Target Metabolite

Regardless of the synthetic route, purification is a critical step to obtain this compound of high purity. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.[13][14]

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for isolating and purifying compounds from complex mixtures.[15] The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation.

| Parameter | Typical Choice for this compound | Rationale |

| Stationary Phase | Reversed-phase C18 column | The nonpolar C18 stationary phase effectively retains the relatively nonpolar Lamotrigine and its more polar glucuronide metabolite, allowing for their separation based on differences in polarity. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). | The gradient elution allows for the separation of compounds with a wide range of polarities. The more polar N2-glucuronide will elute earlier than the parent Lamotrigine. |

| Detection | UV detector (monitoring at a wavelength where both Lamotrigine and its metabolite absorb, e.g., around 305 nm) and/or a mass spectrometer (MS).[14] | UV detection provides a general chromatogram, while MS detection offers high sensitivity and selectivity, and provides mass information for peak identification.[16] |

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: The crude reaction mixture (from either enzymatic or chemical synthesis) is filtered to remove any particulate matter.

-

Method Development: An analytical HPLC method is first developed to optimize the separation of this compound from the parent drug and any byproducts.

-

Scale-up to Preparative HPLC: The analytical method is scaled up to a preparative HPLC system with a larger column and higher flow rates.

-

Fraction Collection: As the eluent exits the detector, fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

-

Solvent Evaporation: The solvent from the pure fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound as a solid.

Characterization and Quality Control

Once purified, the identity and purity of the this compound must be confirmed. Standard analytical techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the metabolite.[7][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the glucuronic acid moiety.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: To determine the purity of the final product.[14]

Conclusion

The synthesis and purification of this compound are essential for advancing our understanding of the metabolism and disposition of Lamotrigine. Both enzymatic and chemical synthesis routes offer viable pathways to obtain this key metabolite. The choice of method will depend on the desired scale of production and the specific research objectives. Meticulous purification, primarily through preparative HPLC, is paramount to ensure the high purity required for its use as an analytical standard and for further scientific investigation. This guide provides a foundational framework for researchers to successfully produce and isolate this compound, thereby facilitating further research into the clinical pharmacology of this important antiepileptic drug.

References

-

Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]

-

Nakajima, M., et al. (2019). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 49(11), 1336-1344. [Link]

-

Milosheska, D., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 83(9), 1966-1977. [Link]

-

Lu, D., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

-

Reddy, G. S., et al. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience, 1(3), 237-244. [Link]

-

Milosheska, D., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]

-

PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

-

Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]

-

Izumikawa, M., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2457-2465. [Link]

-

Mitrović, M., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 26(11), 3326. [Link]

-

Spooner, R. A., & Ghadessy, F. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 817-841. [Link]

-

JoVE. (n.d.). Phase II Reactions: Glucuronidation. Retrieved from [Link]

-

Spooner, R. A., & Ghadessy, F. J. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. ResearchGate. [Link]

-

Oncotarget. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? Oncotarget, 8(3), 5554-5565. [Link]

-

Argikar, U. A., & Remmel, R. P. (2009). Variation in glucuronidation of lamotrigine in human liver microsomes. Xenobiotica, 39(5), 355-363. [Link]

-

ResearchGate. (n.d.). Utilizing HPLC for Efficient Metabolite Purification. Retrieved from [Link]

-

Koutsouvelis, N., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Journal of Pharmaceutical and Biomedical Analysis, 243, 115938. [Link]

-

Nakajima, M., et al. (2019). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Taylor & Francis Online. [Link]

-

Wilson, I. D., & Plumb, R. S. (2007). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 357, 137-153. [Link]

-

Shimada, T., et al. (2012). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Health Care and Sciences, 38(3), 161-166. [Link]

-

Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Phase II Reactions: Glucuronidation [jove.com]

- 7. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. oncotarget.com [oncotarget.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labcompare.com [labcompare.com]

- 16. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Lamotrigine N2-glucuronide by UGT Enzymes

This guide provides a detailed exploration of the metabolic pathway responsible for the formation of lamotrigine N2-glucuronide, a critical step in the clearance of the widely used anticonvulsant and mood-stabilizing drug, lamotrigine. We will delve into the specific UDP-glucuronosyltransferase (UGT) enzymes involved, the kinetics of the reaction, and the robust in-vitro methodologies required to accurately characterize this biotransformation process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of lamotrigine metabolism.

Introduction: The Central Role of Glucuronidation in Lamotrigine Disposition

Lamotrigine (LTG), a phenyltriazine compound, is an essential medication for the treatment of epilepsy and bipolar disorder.[1][2] Its elimination from the body is predominantly driven by hepatic metabolism, with the major metabolic route being direct N-glucuronidation.[3][4] The primary product, this compound, is a quaternary ammonium glucuronide that is pharmacologically inactive and readily excreted in the urine, accounting for a significant portion of the administered dose.[5][6][7] Understanding the enzymatic basis of this pathway is paramount for predicting drug-drug interactions (DDIs), explaining inter-individual variability in patient response, and ensuring clinical safety and efficacy.

The enzymes responsible for this crucial metabolic step belong to the UDP-glucuronosyltransferase (UGT) superfamily. These Phase II metabolizing enzymes catalyze the transfer of glucuronic acid from the high-energy co-factor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion.[8][9][10] For lamotrigine, this conjugation occurs at one of the nitrogen atoms on the triazine ring, a process known as N-glucuronidation.[11]

The Key Enzymatic Players: UGT1A4 and UGT2B7

Extensive research has identified two primary UGT isoforms as the main catalysts for lamotrigine N2-glucuronidation in humans: UGT1A4 and UGT2B7. Their distinct kinetic properties create a complex metabolic profile.

UGT1A4: The High-Capacity, Primary Contributor

UGT1A4 is consistently identified as the principal enzyme responsible for forming this compound.[1][3][5][6] It is highly expressed in the liver and specializes in the N-glucuronidation of substrates with primary, secondary, and tertiary amine functionalities.[11][12] In vitro studies using recombinant human UGT enzymes have unequivocally shown that UGT1A4 exhibits the highest intrinsic clearance for lamotrigine glucuronidation compared to other isoforms.[6][13] This reaction typically follows standard Michaelis-Menten kinetics.[14][15]

UGT2B7: A Low-Affinity Contributor with Atypical Kinetics

While UGT1A4 is the dominant enzyme, UGT2B7 also plays a significant, albeit more complex, role.[5][16] Studies with human liver microsomes (HLMs) have revealed that lamotrigine N2-glucuronidation does not follow simple Michaelis-Menten kinetics. Instead, the data is often best described by a model that combines a Michaelis-Menten component with a Hill component, indicating autoactivation kinetics at lower substrate concentrations.[14][15][17]

Through selective chemical inhibition and studies with recombinant enzymes, it has been demonstrated that UGT1A4 is responsible for the Michaelis-Menten component, while UGT2B7 is responsible for the atypical Hill component.[14][15][17] This dual-enzyme system underscores the complexity of predicting lamotrigine's metabolic fate. The well-documented clinical interaction where valproic acid decreases lamotrigine clearance is primarily due to the inhibition of UGT2B7.[14][15][18]

In-Vitro Characterization: A Methodological Framework

Rationale for Experimental Systems

-

Human Liver Microsomes (HLMs): As a subcellular fraction containing the full complement of UGT enzymes in their native endoplasmic reticulum membrane environment, HLMs provide the most physiologically relevant in-vitro system. They are essential for studying complex kinetics and inhibition interactions.[21]

-

Recombinant UGT Enzymes: These are individual human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells or HEK293 cells).[22] They are indispensable for definitively identifying which specific enzyme(s) can metabolize the drug and for calculating the kinetic parameters for each isoform in isolation.[20][23]

Experimental Workflow for UGT Phenotyping

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. They include essential controls to ensure the integrity and reproducibility of the results.

Protocol 1: UGT Isoform Screening with Recombinant Enzymes

Objective: To identify which individual UGT isoforms are capable of forming this compound.

Methodology:

-

Prepare Incubation Mixture: On ice, prepare a master mix in microcentrifuge tubes containing the following components per reaction:

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂) (10 mM)

-

Lamotrigine (substrate, e.g., at a concentration of 100 µM)

-

Alamethicin (a pore-forming agent to disrupt membrane latency, 50 µg/mg protein)

-

Recombinant UGT enzyme (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15; at a final concentration of 0.25 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate Reaction: Start the glucuronidation reaction by adding the co-factor, UDPGA (final concentration 5 mM).

-

Essential Control: For each enzyme, prepare a parallel incubation without UDPGA. The absence of metabolite formation in this control confirms the reaction is UDPGA-dependent.

-

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the established linear range for metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile, which precipitates the protein.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Protocol 2: Chemical Inhibition in Human Liver Microsomes

Objective: To determine the fractional contribution (fm) of UGT1A4 to lamotrigine N2-glucuronidation in a mixed-isoform system.

Methodology:

-

Prepare HLM Incubation Mixtures: On ice, prepare three sets of reactions using pooled HLMs (final concentration 0.5 mg/mL):

-

Set A (No Inhibitor): HLM, buffer, MgCl₂, alamethicin, lamotrigine.

-

Set B (Inhibitor): HLM, buffer, MgCl₂, alamethicin, lamotrigine, and hecogenin (a selective UGT1A4 inhibitor, e.g., 10 µM).[1][14][15]

-

Set C (Control): HLM, buffer, MgCl₂, alamethicin, lamotrigine, vehicle control (solvent for hecogenin).

-

-

Pre-incubation: Pre-incubate all tubes at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

-

Initiate Reaction: Start the reactions by adding UDPGA (final concentration 5 mM) to all tubes.

-

Incubation & Termination: Follow steps 4 and 5 from Protocol 1.

-

Sample Processing & Analysis: Follow steps 6 and 7 from Protocol 1.

-

Data Interpretation: Calculate the rate of metabolite formation in each condition. The percent inhibition due to hecogenin is calculated as: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle Control)] * 100 This value represents the contribution of UGT1A4 to lamotrigine N2-glucuronidation under the tested conditions.

Quantitative Data and Kinetic Insights

The kinetic parameters derived from these experiments are essential for understanding the efficiency and capacity of each enzyme.

Sources

- 1. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ClinPGx [clinpgx.org]

- 4. Benzoylated Uronic Acid Building Blocks and Synthesis of N-Uronate Conjugates of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Structure and function of uridine diphosphate glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 11. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]

- 18. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 19. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 20. criver.com [criver.com]

- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

A Technical Guide to the Structural Elucidation of Lamotrigine N2-glucuronide Using NMR and MS

This guide provides an in-depth, technically focused methodology for the structural elucidation of Lamotrigine N2-glucuronide, a major metabolite of the anticonvulsant drug Lamotrigine.[1][2][3] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously determine its chemical structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated approach to metabolite identification.

Introduction: The Metabolic Fate of Lamotrigine

Lamotrigine, a phenyltriazine derivative, is primarily metabolized in the liver via glucuronidation, a common phase II biotransformation reaction.[1][4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion.[6][7][8] The major metabolite formed is the this compound, where the glucuronic acid moiety is attached to the N2 position of the triazine ring.[1][2][3][9] Accurate structural confirmation of this metabolite is crucial for understanding the drug's pharmacokinetic profile and ensuring the safety and efficacy of the parent compound.

While other minor metabolites exist, such as the N5-glucuronide and N-oxide, the N2-glucuronide accounts for the majority of the excreted dose.[3][4] The challenge lies in unequivocally distinguishing between the potential N-glucuronide isomers, a task for which a combination of advanced analytical techniques is indispensable.[5][10][11]

The Analytical Imperative: Why a Dual MS and NMR Approach is Essential

While Mass Spectrometry (MS) offers unparalleled sensitivity for detecting and quantifying metabolites, its ability to definitively assign the position of conjugation in isomeric structures can be limited.[8][11] Fragmentation patterns in MS/MS can sometimes be ambiguous for glucuronide isomers.[10] NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural elucidation.[12][13][14] The synergy of MS for initial identification and molecular weight determination, followed by NMR for unambiguous structural confirmation, constitutes a rigorous and scientifically sound workflow.

Mass Spectrometry Analysis: The First Line of Investigation

High-resolution mass spectrometry (HRMS) is the initial step in identifying potential glucuronide conjugates of Lamotrigine.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: this compound can be synthesized or isolated from in vitro incubations with human liver microsomes.[15][16]

-

Chromatographic Separation: A reverse-phase liquid chromatography (LC) system is employed to separate the metabolite from the parent drug and other potential metabolites. A C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is a common starting point.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. For glucuronides, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻.[17]

-

Full Scan Analysis: Acquire full scan mass spectra to determine the accurate mass of the parent ion. The expected monoisotopic mass for Lamotrigine (C₉H₇Cl₂N₅) is 255.0079 g/mol .[18][19] The addition of a glucuronic acid moiety (C₆H₈O₆) results in a mass increase of 176.0321 u. Therefore, the expected mass of this compound (C₁₅H₁₅Cl₂N₅O₆) is 431.0400 g/mol .

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain characteristic product ions. A key diagnostic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 u), resulting in a fragment corresponding to the aglycone (Lamotrigine).[7]

-

Data Interpretation and Expected Fragmentation

In negative ion mode MS/MS, the fragmentation of the [M-H]⁻ ion of this compound is expected to show a prominent product ion at m/z 254, corresponding to the deprotonated Lamotrigine aglycone. Other characteristic fragment ions from the glucuronide moiety itself, such as m/z 175 and 113, may also be observed.[17]

| Ion | m/z (Expected) | Description |

| [M-H]⁻ | 430.0322 | Deprotonated this compound |

| [Aglycone-H]⁻ | 254.0001 | Deprotonated Lamotrigine (after neutral loss of 176 u) |

| [Glucuronic acid - H₂O - H]⁻ | 175.0243 | Fragment from the glucuronide moiety |

| [Glucuronic acid - 2H₂O - CO₂ - H]⁻ | 113.0239 | Further fragmentation of the glucuronide moiety |

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

While this MS data strongly suggests the presence of a Lamotrigine glucuronide, it does not definitively confirm the N2-conjugation site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

High-field NMR spectroscopy is employed for the unequivocal structural elucidation of the isolated this compound.[20][21] A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and, crucially, to identify the site of glucuronidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

-

NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, crucial for assigning protons on the dichlorophenyl ring and the glucuronic acid moiety.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons attached to protons.[22][23][24][25]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for identifying the linkage between the Lamotrigine and glucuronic acid moieties.[22][23][24][25]

-

-

Data Interpretation and Structural Confirmation

The definitive proof of the N2-conjugation site comes from the analysis of the HMBC spectrum. A long-range correlation will be observed between the anomeric proton (H-1') of the glucuronic acid moiety and the N2-linked carbon of the triazine ring in Lamotrigine.

Expected Key HMBC Correlation for N2-Glucuronide:

A cross-peak will be present between the anomeric proton of the glucuronic acid (typically resonating around 5-6 ppm) and the carbon atom at the 2-position of the triazine ring of Lamotrigine.

The chemical shifts of the protons and carbons in the Lamotrigine moiety will also be affected by the glucuronidation. In particular, the chemical shifts of the atoms near the site of conjugation will show the most significant changes compared to the parent drug.

| Experiment | Purpose | Key Observation for N2-Glucuronide Confirmation |

| ¹H NMR | Proton chemical shifts and multiplicities | Downfield shift of protons near the N2 position. |

| ¹³C NMR | Carbon chemical shifts | Shift in the resonance of the C2 carbon of the triazine ring. |

| COSY | ¹H-¹H correlations | Establishes spin systems of the dichlorophenyl and glucuronide rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons directly attached to protons. |

| HMBC | ¹H-¹³C long-range correlations | Crucial cross-peak between the anomeric proton (H-1') of the glucuronide and the C2 carbon of the triazine ring. |

Workflow and Data Integration

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]

- 14. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Benzoylated Uronic Acid Building Blocks and Synthesis of N-Uronate Conjugates of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. nmr.oxinst.com [nmr.oxinst.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Technical Guide to Lamotrigine N2-Glucuronide: The Primary Pathway of Lamotrigine Metabolism

Abstract

Lamotrigine (LTG), a phenyltriazine antiepileptic drug, is widely utilized for managing various seizure types and mood disorders.[1][2][3] Unlike many xenobiotics that undergo extensive Phase I oxidative metabolism, lamotrigine's primary elimination route is direct Phase II conjugation.[4][5] This guide provides a detailed examination of its principal metabolic pathway: N2-glucuronidation. We will explore the enzymatic machinery, specifically the UDP-glucuronosyltransferase (UGT) isoforms, responsible for this biotransformation, the pharmacokinetics of the resulting inactive lamotrigine N2-glucuronide (LTG-N2-GLU) metabolite, and the profound clinical implications of this pathway, including significant drug-drug interactions and pharmacogenetic variability. Furthermore, this document outlines robust experimental methodologies for the in vitro characterization of LTG N2-glucuronidation, offering a framework for researchers in drug metabolism and development.

Introduction to Lamotrigine

Lamotrigine is a second-generation antiepileptic drug structurally distinct from other established anticonvulsants.[5][6] Its therapeutic efficacy is primarily attributed to the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the presynaptic release of excitatory neurotransmitters like glutamate and aspartate.[4][7][8] This mechanism underpins its broad spectrum of activity against partial and generalized seizures, including those associated with Lennox-Gastaut syndrome.[1][4] Beyond epilepsy, lamotrigine is also a cornerstone maintenance therapy for bipolar I disorder.[1][2]

A key feature of lamotrigine is its pharmacokinetic profile, which is characterized by rapid and complete oral absorption (absolute bioavailability of ~98%) and a linear dose-concentration relationship.[4][6] The drug is moderately bound to plasma proteins (~56%) and is predominantly eliminated via hepatic metabolism.[6][8]

The Central Role of N2-Glucuronidation in Lamotrigine Elimination

The metabolic inactivation of lamotrigine is overwhelmingly dominated by glucuronic acid conjugation.[4] This process accounts for the vast majority of the drug's clearance, with 70-90% of an administered dose recovered in the urine as glucuronide metabolites.[1][2][5][6] The primary product is the pharmacologically inactive this compound, a quaternary ammonium-linked conjugate formed at the N2 position of the triazine ring.[1][4][9] Renal excretion of the unchanged parent drug is minimal, accounting for less than 10% of the dose.[5][10]

Enzymology of N2-Glucuronide Formation

The conjugation of lamotrigine with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of Phase II metabolizing enzymes.[11] Extensive research has identified UGT1A4 as the principal enzyme responsible for forming the N2-glucuronide.[1][9][12] However, the enzymatic kinetics are more complex than a single-enzyme system would suggest.

-

Atypical Kinetics: In vitro studies using human liver microsomes (HLMs) have demonstrated that LTG N2-glucuronidation exhibits atypical, biphasic kinetics. This kinetic profile is best described by a model that combines a high-affinity, low-capacity component following Hill kinetics and a low-affinity, high-capacity component following standard Michaelis-Menten kinetics.[13][14]

-

Multi-Enzyme Contribution: The current scientific consensus, based on studies with recombinant UGTs and specific inhibitors, attributes these distinct kinetic components to different UGT isoforms:

-

UGT1A4: This isoform is responsible for the low-affinity, high-capacity Michaelis-Menten component of glucuronidation.[13][14] Its primary role is supported by inhibition studies using hecogenin, a selective UGT1A4 inhibitor, which abolishes this part of the kinetic profile.[12][13][14]

-

UGT2B7: This isoform is believed to mediate the high-affinity, low-capacity Hill component.[13][14] The well-documented clinical interaction between lamotrigine and valproic acid, a known UGT2B7 inhibitor, provides strong in vivo evidence for this enzyme's involvement.[1][13]

-

Other UGTs: While UGT1A4 and UGT2B7 are the major players, other isoforms like UGT1A3 and UGT2B10 may also contribute to a lesser extent.[15][16]

-

Metabolic Pathway Visualization

The conversion of lamotrigine to its primary metabolite is a direct conjugation reaction. The diagram below illustrates this key metabolic step.

Caption: Metabolic conversion of lamotrigine to its inactive N2-glucuronide metabolite.

Pharmacokinetics and Clinical Significance

The heavy reliance on a single metabolic pathway makes lamotrigine susceptible to significant pharmacokinetic variability due to drug interactions, genetic factors, and physiological states.

Pharmacokinetic Parameters

The disposition of lamotrigine is marked by substantial interindividual variability.[10][17] Co-medications are a major source of this variation.

| Parameter | Lamotrigine (Monotherapy) | Lamotrigine (+ Enzyme Inducers¹) | Lamotrigine (+ Valproic Acid) | This compound |

| Half-life (t½) | 22.8 to 37.4 hours[6] | 13.5 to 15 hours[6] | 48.3 to 59 hours[6] | Variable; dependent on renal function |

| Oral Clearance (CL/F) | ~2.3 L/h[10] | Increased[10] | Decreased[10][17] | Primarily renal clearance |

| Primary Enzymes | UGT1A4, UGT2B7[10][13] | UGTs induced[5] | UGTs inhibited[5] | N/A |

| Therapeutic Range | 2.5–15 mg/L[10] | Dose increase often needed | Dose decrease required | N/A (Inactive) |

¹Enzyme inducers include carbamazepine, phenytoin, and phenobarbital.[5][6]

Clinically Important Drug-Drug Interactions (DDIs)

The glucuronidation pathway is a critical locus for DDIs.

-

Inhibition by Valproic Acid (VPA): VPA is a potent inhibitor of UGT enzymes, particularly UGT2B7.[13] Its co-administration can more than double the half-life of lamotrigine, significantly increasing the risk of concentration-dependent adverse effects, including severe rash (e.g., Stevens-Johnson syndrome).[4][6][18] This interaction is so pronounced that lamotrigine dosing recommendations mandate a dose reduction when used with VPA.[4]

-

Induction by Antiepileptics and Hormones:

-

Enzyme-inducing AEDs (e.g., carbamazepine, phenytoin) increase the expression of UGTs, thereby accelerating lamotrigine clearance and reducing its plasma concentrations.[5][6]

-

Estrogen-containing oral contraceptives also induce glucuronidation, which can significantly lower lamotrigine levels. This is particularly relevant during pregnancy, where rising estradiol levels can increase lamotrigine clearance by over 50%, often necessitating dose adjustments to maintain therapeutic efficacy.

-

Paracetamol (Acetaminophen) has been shown to induce lamotrigine glucuronidation, leading to a clinically relevant decrease in lamotrigine exposure (around 20-25%).[19][20]

-

Pharmacogenetics of Lamotrigine Metabolism

Genetic variations in UGT enzymes contribute to the observed interindividual variability in lamotrigine pharmacokinetics.[1][2]

-

UGT1A4 Polymorphisms: The UGT1A4*3 (L48V) polymorphism is associated with increased enzyme activity, leading to faster lamotrigine clearance and lower plasma concentrations.[11][21] Patients carrying this variant may require higher doses to achieve a therapeutic effect.[11]

-

UGT2B7 Polymorphisms: Variants in the UGT2B7 gene have also been linked to altered lamotrigine clearance.[10][22] For example, the UGT2B7 372 GG genotype has been associated with significantly higher clearance rates.[10][22]

Genotyping for these variants may help explain variability in patient response and could be useful for personalizing treatment in certain clinical settings.[10][22]

Experimental Methodologies for Studying N2-Glucuronidation

Characterizing the metabolism of a drug candidate is a cornerstone of drug development. The following section provides a validated protocol for assessing lamotrigine N2-glucuronidation in vitro.

Analytical Quantification

A robust and sensitive analytical method is a prerequisite. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for simultaneously quantifying lamotrigine and its metabolites in biological matrices like plasma or microsomal incubates.[23] HPLC with UV detection is also a viable, though less sensitive, alternative.[10][24]

Experimental Protocol: In Vitro LTG Glucuronidation Assay

This protocol describes a self-validating system for determining the kinetic parameters of LTG N2-glucuronidation using human liver microsomes (HLMs).

Objective: To determine the Vmax, Km, and intrinsic clearance (CLint) of lamotrigine N2-glucuronidation.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Lamotrigine stock solution (in DMSO or methanol)

-

UDP-glucuronic acid (UDPGA), cofactor

-

Magnesium chloride (MgCl₂), UGT activator

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA), optional activator for UGT2B7[13][14]

-

Termination solution (e.g., ice-cold acetonitrile or perchloric acid)

-

Internal Standard (e.g., isotope-labeled lamotrigine) for LC-MS/MS analysis

Workflow Visualization:

Caption: Experimental workflow for in vitro lamotrigine glucuronidation kinetics.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a master mix of Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (5 mM), and HLM protein (e.g., 0.5 mg/mL). Keep on ice.

-

Prepare a series of lamotrigine substrate concentrations in the reaction buffer, spanning a range from well below to well above the expected Km values (e.g., 10 µM to 5000 µM).

-

Prepare the cofactor solution containing UDPGA (e.g., 5 mM). Keep on ice.

-

-

Incubation:

-

Aliquot the HLM master mix into microcentrifuge tubes.

-

Add the different lamotrigine concentrations to the tubes.

-

Causality: Pre-incubate the HLM and substrate mixture for 5 minutes at 37°C. This step ensures that the enzyme and substrate reach thermal equilibrium before the reaction is initiated, leading to more accurate kinetic measurements.

-

Initiate the reaction by adding the pre-warmed UDPGA cofactor solution. The final reaction volume is typically 100-200 µL.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes). This time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.

-

-

Termination and Sample Processing:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

-

Causality: The organic solvent precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is crucial for correcting for variability during sample processing and analytical injection.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the concentration of LTG-N2-GLU formed in each reaction.

-

Calculate the reaction velocity (e.g., in pmol/min/mg protein).

-

Plot the velocity against the substrate concentration.

-

Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten, Hill, or a biphasic model) using non-linear regression software to determine kinetic parameters.

-

Conclusion

This compound is the principal, inactive metabolite of lamotrigine, and its formation via UGT1A4 and UGT2B7 represents the rate-limiting step in the drug's elimination.[5] A thorough understanding of this pathway is paramount for drug development professionals and clinicians. The susceptibility of this pathway to potent inhibition (by valproic acid) and induction (by other anticonvulsants and hormones) necessitates careful dose management and patient monitoring. Furthermore, the growing body of evidence on the role of UGT polymorphisms highlights the potential for pharmacogenetic testing to optimize lamotrigine therapy. The experimental frameworks provided herein offer a validated approach for researchers to further investigate the nuances of lamotrigine metabolism and its interactions with other xenobiotics.

References

-

Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(2), 399-411. [Link]

-

Wikipedia. (n.d.). Lamotrigine. [Link]

-

Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]

-

PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]

-

Gómez-Pérez, V., & Fagiolino, P. (n.d.). Lamotrigine clinical pharmacokinetics. ClinPGx. [Link]

-

Study.com. (n.d.). Lamotrigine: Mechanism of Action & Pharmacokinetics. [Link]

-

Besag, F. M. (1997). Lamotrigine: Pharmacokinetics. Journal of Child Neurology, 12(Suppl 1), S10-S15. [Link]

-

Whirl-Carrillo, M., et al. (2021). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics, 31(8), 171-182. [Link]

-

Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]

-

Obach, R. S., et al. (2021). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. Drug Metabolism and Disposition. [Link]

-

Wang, Z., et al. (2024). Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. Therapeutic Drug Monitoring, 46(5), 649-657. [Link]

-

Ates, H. C., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 26(18), 5649. [Link]

-

Thorn, C. F., et al. (2019). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics, 29(6), 147-154. [Link]

-

Gene CYP. (n.d.). How does ultra rapid UGT1A4 metabolism affect dosing of Lamictal (lamotrigine)? [Link]

-

ClinPGx. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics Literature. [Link]

-

Argikar, S. V., & Remmel, R. P. (2009). Studies on induction of lamotrigine metabolism in transgenic UGT1 mice. Xenobiotica, 39(8), 613-622. [Link]

-

Gulcebi, M. I., et al. (2011). The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy. Epilepsy Research, 95(1-2), 1-8. [Link]

-

Ali, A., et al. (2023). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Pharmaceutical and Biomedical Research, 9(4), 336-345. [Link]

-

Al-Nukhailan, M. A., et al. (2015). Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects. British Journal of Clinical Pharmacology, 80(5), 1167-1174. [Link]

-

Shen, M., et al. (2022). Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. Journal of Pharmaceutical and Biomedical Analysis, 220, 115017. [Link]

-

Al-Nukhailan, M., et al. (2015). Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects. University of Southern Denmark. [Link]

-

ResearchGate. (n.d.). Structures of lamotrigine and this compound. [Link]

-

Drugs.com. (n.d.). Lamotrigine Disease Interactions. [Link]

-

OUCI. (n.d.). IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION. [Link]

-

Nakajima, M., et al. (2021). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 51(1), 1-10. [Link]

-

Sinz, M. W., & Remmel, R. P. (1991). Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 217-230. [Link]

-

National Center for Biotechnology Information. (n.d.). Lamotrigine. PubChem. [Link]

-

ClinPGx. (n.d.). lamotrigine. [Link]

-

Reimers, A., et al. (2016). Lamotrigine and its N2-glucuronide during pregnancy: The significance of renal clearance and estradiol. Epilepsy Research, 124, 60-66. [Link]

-

Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lamotrigine - Wikipedia [en.wikipedia.org]

- 5. Lamotrigine: Pharmacokinetics - ProQuest [proquest.com]

- 6. ClinPGx [clinpgx.org]

- 7. Lamotrigine: Mechanism of Action & Pharmacokinetics | Study.com [study.com]

- 8. ClinPGx [clinpgx.org]

- 9. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lamotrigine Disease Interactions - Drugs.com [drugs.com]

- 19. Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 21. droracle.ai [droracle.ai]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jhrlmc.com [jhrlmc.com]

The Discovery and Characterization of Lamotrigine N2-glucuronide: A Technical Guide

Abstract